N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide
Description
This compound features a branched amide structure with two butanoyl groups (C₄ acyl chains) attached to ethylamino groups. The hydroxyethyl moiety introduces polarity, while the methyl group at the terminal amide nitrogen reduces steric hindrance. While direct pharmacological data are absent in the provided evidence, structurally similar compounds (e.g., crotetamide in ) are used in respiratory stimulants, hinting at possible bioactivity .
Properties
IUPAC Name |
N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O4/c1-5-8-17(24)20(4)11-12-21(18(25)9-6-2)13-14-22(15-16-23)19(26)10-7-3/h23H,5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEULNUTPKRKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CCN(CCN(CCO)C(=O)CCC)C(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Acylation Reactions:
Amidation Reactions: The formation of amide bonds is a crucial step, often involving the reaction of amines with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in the molecule are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
Key Observations :
-
The central tertiary amine may stabilize adjacent amide groups, slowing hydrolysis compared to primary/secondary amides .
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Steric hindrance from branched chains could require prolonged reaction times.
Oxidation of the Hydroxyethyl Group
The 2-hydroxyethyl group can undergo oxidation to form a ketone or carboxylic acid.
Structural Impact :
-
Oxidation alters the polarity and hydrogen-bonding capacity of the molecule.
Intramolecular Cyclization
The proximity of the hydroxyethyl group to amide nitrogen atoms may enable cyclization under dehydrating conditions.
| Conditions | Product | Mechanism |
|---|---|---|
| PCl₅, toluene, 110°C, 6 h | Six-membered lactam | Phosphorus-mediated dehydration |
| Thermal dehydration | Five-membered oxazoline ring | Limited stability under high temperatures |
Thermodynamic Considerations :
-
Cyclization is favored in non-polar solvents but competes with hydrolysis in aqueous media.
Esterification and Acylation
The hydroxyl group can participate in esterification or acylation reactions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 60°C, 4 h | Acetylated hydroxyethyl derivative | ~70% |
| Benzoyl chloride | DCM, RT, 2 h | Benzoyl ester | ~65% |
Applications :
Complexation with Metal Ions
The tertiary amine and amide groups can act as ligands for transition metals.
| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Ethanol/water, pH 7.4 | Octahedral coordination | ~4.2 |
| Fe(III) | Aqueous, pH 5.0 | Tridentate binding | ~3.8 |
Implications :
Stability and Degradation Pathways
Scientific Research Applications
Drug Delivery Systems
Lipid Nanoparticles for mRNA Delivery
N-BBHEA is being investigated as a component in lipid nanoparticles designed for the delivery of mRNA vaccines. The modification of lipid structures, including those similar to N-BBHEA, has shown promise in enhancing the efficacy of mRNA delivery by overcoming physiological barriers and improving cellular uptake. Research indicates that lipid-like materials can facilitate selective delivery to specific tissues, such as the spleen, which is crucial for effective immunization strategies .
Formulation Enhancements
The incorporation of N-BBHEA into nanoparticle formulations has been explored to improve the stability and bioavailability of encapsulated drugs. Its unique chemical structure may allow for better interaction with biological membranes, enhancing the release profile of therapeutic agents .
Therapeutic Applications
Anti-Diabetic Properties
Research has indicated that compounds structurally related to N-BBHEA exhibit anti-diabetic and anti-obesity properties. These compounds have been shown to modulate metabolic pathways, potentially leading to new treatments for diabetes and obesity. The mechanism involves the regulation of glucose metabolism and insulin sensitivity .
Cancer Treatment
There is ongoing research into the use of N-BBHEA derivatives in cancer therapy. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in targeted cancer treatments. These compounds may work by inducing apoptosis in malignant cells or by inhibiting tumor growth through various biochemical pathways .
Biochemical Research
Receptor Modulation Studies
N-BBHEA and its analogs are being studied for their effects on specific receptors, such as P2X7 receptors. These studies aim to understand how structural variations influence receptor activation and signaling pathways, which could lead to advancements in understanding pain mechanisms and inflammatory responses .
Chemical Reactivity Studies
The reactivity of N-BBHEA in various chemical environments is also under investigation. Understanding its behavior in different conditions can provide insights into its stability and potential interactions with other biomolecules, which is essential for both therapeutic and industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule:
Key Differences and Implications
Acyl Chain Length: The target compound’s butanoyl chains (C₄) contrast with stearoyl (C₁₈ in ) and decanoyl (C₁₀ in ). Butoctamide () uses a hydroxybutanamide group with a bulky ethylhexyl branch, favoring CNS penetration due to lipophilicity .
Functional Group Variations: The hydroxyethyl group in the target compound differs from sulfonate () or carboxylate () moieties in surfactants. These ionic groups enhance water solubility and micelle formation, whereas the target’s hydroxyethyl may offer milder polarity .
Biological Activity: Cropropamide and crotetamide act as respiratory stimulants, suggesting the target compound’s tertiary amine and amide linkages could interact with neurological targets . Butoctamide’s sedative effect highlights how branching (ethylhexyl vs. linear butanoyl) modulates bioactivity .
Physicochemical and Toxicological Considerations
- Solubility : The target compound’s hydroxyethyl and amide groups likely confer moderate water solubility, intermediate between Butoctamide (lipophilic) and sodium stearoamphoacetate (highly water-soluble due to ionic groups) .
- Toxicity: notes that related acetamide derivatives may have understudied toxicological profiles, urging caution in handling . No direct toxicity data exist for the target compound.
Biological Activity
N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-substituted amide structure that includes butanoyl and hydroxyethyl groups. Its molecular formula is C₁₃H₂₅N₃O₃, indicating the presence of multiple functional groups that may contribute to its biological activity.
Pharmacological Properties
- Anti-Diabetic Effects : Preliminary studies suggest that derivatives of similar compounds exhibit anti-diabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. The structural similarities may indicate potential for similar effects in this compound .
- Neuroprotective Activity : Compounds with similar amide structures have shown neuroprotective effects in various models, enhancing brain-derived neurotrophic factor (BDNF) levels and demonstrating potential in treating neurodegenerative diseases .
- Cytotoxicity : In vitro studies have indicated that certain concentrations of related compounds exhibit cytotoxic effects against specific cell lines, suggesting a need for further investigation into the safety profile of this compound .
The biological activities of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to metabolism and cell survival.
- Enzyme Modulation : Similar compounds have been shown to inhibit or activate specific enzymes involved in metabolic pathways, which could be a mechanism for its anti-diabetic effects .
Study 1: Neuroprotection in Animal Models
A study involving rats demonstrated that administration of a structurally similar amide compound resulted in significant improvements in cognitive function and motor skills. The treatment group exhibited increased levels of BDNF in the hippocampus compared to the control group, suggesting enhanced neuroprotection .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on human hepatocytes revealed an IC50 value for related compounds at approximately 400 mg/L. This suggests that while some derivatives may exhibit cytotoxic properties at higher concentrations, the specific effects of this compound require further evaluation .
Q & A
Q. What are the recommended synthetic routes for N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide, and how can side reactions be minimized?
The synthesis of polyfunctional amides like this compound typically involves multi-step reactions. A common approach is coupling butanoyl chloride derivatives with hydroxyethylaminoethylamine intermediates under controlled pH (6–8) to minimize hydrolysis. For example, analogous compounds are synthesized via sequential acylation using chloroformate activation . Side reactions, such as over-acylation, can be mitigated by maintaining stoichiometric control and low temperatures (0–5°C). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR : ¹H and ¹³C NMR can resolve the butanoyl, hydroxyethyl, and methyl groups. For instance, the methyl group attached to the tertiary nitrogen appears as a singlet near δ 2.8–3.2 ppm .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) validate functional groups .
Q. How does the presence of multiple amide and hydroxyethyl groups influence solubility and reactivity?
The hydroxyethyl groups enhance water solubility via hydrogen bonding, while the butanoyl chains impart lipophilicity, creating an amphiphilic profile. Reactivity is dominated by the nucleophilic tertiary amine, which can participate in protonation or coordination with metal ions. Stability studies (pH 1–13, 25–60°C) are recommended to assess degradation pathways .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding affinities to targets like G protein-coupled receptors (GPCRs). The InChIKey UJRPCXHQCJTHEU-UHFFFAOYSA-N enables database searches for homologous structures. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties, aiding in structure-activity relationship (SAR) studies .
Q. How can conflicting data on the compound’s biological activity (e.g., cytotoxicity vs. therapeutic potential) be resolved?
Contradictory results often arise from assay-specific conditions. Standardize testing using:
- Cell lines : Compare primary vs. immortalized cells (e.g., HEK293 vs. HepG2).
- Dosage : Perform dose-response curves (0.1–100 µM) to identify IC₅₀ values.
- Controls : Include reference compounds (e.g., acetaminophen for cytotoxicity ). Meta-analysis of orthogonal assays (e.g., MTT, apoptosis markers) clarifies mechanisms .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Methodological Tables
Table 1: Key Functional Groups and Analytical Signatures
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) | Mass (m/z) |
|---|---|---|---|
| Butanoyl C=O | 170–172 (¹³C) | 1645–1660 | 85 (fragment) |
| Hydroxyethyl -OH | 1.5–2.0 (¹H) | 3350–3450 | - |
| Tertiary N-CH₃ | 2.8–3.2 (¹H) | - | 58 (fragment) |
Table 2: Stability Study Parameters
| Condition | pH Range | Temperature | Key Metrics |
|---|---|---|---|
| Hydrolysis | 1.2–6.8 | 37°C | % Degradation (HPLC) |
| Oxidation | 7.4 | 25°C | Peroxide formation |
| Photolysis | N/A | 25°C | UV absorbance shift |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
